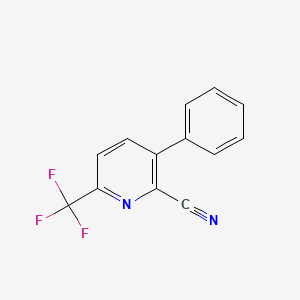

2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-phenyl-6-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2/c14-13(15,16)12-7-6-10(11(8-17)18-12)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRWYZQCKONPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Principle

- Starting Materials: 1,2- or 1,1-dicyanoalkenes bearing a phenyl substituent.

- Reagent: Trifluorodiazoethane (CF3CHN2), a source of the trifluoromethyl group.

- Catalyst: Silver salts such as silver chloride (AgCl) or silver oxide (Ag2O).

- Base: Tetramethylethylenediamine (TMEDA) or other organic/inorganic bases.

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions: Room temperature, typically 12 hours reaction time.

General Procedure

- The dicyanoalkene and silver catalyst are combined in an oven-dried sealed tube.

- CF3CHN2 in solution and TMEDA are added.

- The mixture is stirred at room temperature for 12 hours.

- The reaction mixture is worked up by dilution with ethyl acetate, washing with saturated ammonium chloride solution, and quenching cyanide by-products with sodium hypochlorite solution.

- The organic phase is dried, filtered, and purified by silica gel chromatography to isolate the trifluoromethyl-cyano-substituted heterocycle.

Reaction Outcomes

- The reaction yields 2-amino-3-cyano-6-(trifluoromethyl)-substituted pyridine analogs with high regioselectivity.

- Yields typically range from 70% to over 90% depending on substrate substitution.

- The method tolerates a wide variety of substituents on the phenyl ring, including electron-donating and electron-withdrawing groups.

- Alkyl-substituted dicyanoalkenes are less stable and give lower yields.

Optimization and Reaction Scope

Catalyst and Base Screening

| Entry | Catalyst/Base Variation | Yield (%) | Notes |

|---|---|---|---|

| 1 | AgCl + TMEDA (standard) | 95 | Optimal conditions |

| 2 | Ag2O + TMEDA | 90 | Comparable to AgCl |

| 5 | CuCl + TMEDA | 70 | Lower yield |

| 11 | No silver catalyst | 80 | Base-promoted pathway active |

| 12 | No TMEDA | Trace | Reaction inhibited |

| 19 | K2CO3 instead of TMEDA | 91 | Good alternative base |

Substrate Variability

- Phenyl rings substituted with methyl, tert-butyl, methoxy, halogens (F, Cl, Br), trifluoromethyl, cyano, and nitro groups were well tolerated.

- Heteroaryl substituents such as thiophene and furan also participated successfully.

- The reaction showed excellent regioselectivity, consistently affording the desired isomer.

Mechanistic Insights

- The silver catalyst coordinates with the cyano group, activating the dicyanoalkene for cycloaddition with trifluorodiazoethane.

- The reaction proceeds via a silver-trifluorodiazoethane complex, forming a pyrazoline intermediate.

- Subsequent base-promoted cyanide elimination and aromatization yield the trifluoromethyl- and cyano-substituted pyridine derivative.

- Deuterium-labeling and NMR studies support the proposed mechanism involving silver intermediates and hydrogen shifts.

Synthetic Utility and Applications

- The method enables the synthesis of cyano-analogues of trifluoromethyl-containing drugs and agrochemicals , such as analogues of Celecoxib, Penthiopyrad, and Fluazolate.

- These compounds show enhanced biological activity, notably improved cyclooxygenase-2 (COX-2) inhibition, indicating potential for anti-inflammatory drug development.

- The reaction can be scaled up to gram quantities with maintained efficiency and selectivity.

Summary Table of Key Reaction Parameters and Yields

| Parameter | Details |

|---|---|

| Catalyst | AgCl (5 mol%) or Ag2O (5 mol%) |

| Base | TMEDA (3 equiv) or K2CO3 |

| Solvent | DMF or THF |

| Temperature | Room temperature (20–25 °C) |

| Reaction time | 12 hours |

| Substrate | 1,2- or 1,1-dicyanoalkenes with phenyl |

| Yield range | 70–95% |

| Regioselectivity | Excellent, single isomer |

| Workup | EtOAc extraction, NH4Cl wash, NaClO quench |

| Purification | Silica gel chromatography |

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The cyano group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, typically in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Electrophilic Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Reduction: Formation of 2-amino-3-phenyl-6-(trifluoromethyl)pyridine.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research has demonstrated that pyridine derivatives, including 2-cyano-3-phenyl-6-(trifluoromethyl)pyridine, possess significant cytotoxic properties against various cancer cell lines. For instance, compounds related to this structure have shown the ability to induce apoptosis in breast cancer cells (MCF-7) by triggering mitochondrial pathways and regulating key proteins involved in cell survival and proliferation . The incorporation of different substituents at the 2-position of the pyridine ring enhances the biological activity, making these compounds promising candidates for further development as anticancer agents.

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the modulation of apoptotic pathways. For example, studies indicate that certain derivatives can lead to increased release of cytochrome c from mitochondria, activating caspases and promoting apoptosis . This highlights the potential for developing targeted therapies based on the structural characteristics of this compound.

Agrochemical Applications

Pesticide Development

The compound is also recognized for its utility in agrochemicals, particularly as an intermediate in the synthesis of novel pesticides. The trifluoromethyl group is known to enhance the biological activity of agrochemical agents, making derivatives of this compound valuable in this sector . For instance, its application has been explored in developing insecticides with improved efficacy against pests like Plutella xylostella, demonstrating lower LC50 values compared to traditional agents like fipronil .

Synthesis and Efficiency

The synthesis methods for producing this compound have been optimized to ensure high yields and reduced environmental impact. Innovative processes avoid heavy metal cyanides and organic solvents, aligning with green chemistry principles while maintaining efficiency in producing active ingredients for pesticides . This aspect is crucial for meeting regulatory standards and minimizing ecological footprints associated with chemical manufacturing.

Research Insights and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Properties | Demonstrated that derivatives induce apoptosis through mitochondrial pathways | Suggests potential for new cancer therapies |

| Pesticide Efficacy Study | Showed improved activity against Plutella xylostella compared to existing pesticides | Indicates promise for agricultural applications |

| Synthesis Methodology | Developed a process that avoids toxic reagents and solvents | Supports sustainable practices in chemical synthesis |

Mechanism of Action

The mechanism of action of 2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Additionally, the cyano group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of trifluoromethylpyridine derivatives is highly sensitive to substituent variations. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives

Key Observations :

- Electron-Withdrawing Groups: The cyano group in the target compound enhances electrophilicity compared to methoxy or methylthio substituents in analogues . This may improve binding to biological targets such as enzymes or receptors.

- Trifluoromethyl Position : The 6-CF₃ group is conserved in many bioactive pyridines, contributing to metabolic stability and lipophilicity .

Neuroprotective Activity

Derivatives like 9f (3-(aminomethyl)-6-(trifluoromethyl)pyridine) exhibit neuroprotective effects by enhancing autophagy, with cell viability reaching 82% at 3 μM.

Insecticidal Activity

Trifluoromethylpyridines with 1,3,4-oxadiazole moieties (e.g., OMXX-279076-01) show insecticidal efficacy. The target compound’s cyano and phenyl groups may enhance interactions with insect nicotinic acetylcholine receptors compared to simpler CF₃-substituted derivatives .

Biological Activity

2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyano group, a phenyl group, and a trifluoromethyl group. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, which may lead to increased potency against specific biological targets.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine with trifluoromethyl substitutions can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. In studies involving cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), it was observed that this compound could induce apoptosis and inhibit cell proliferation at micromolar concentrations. The mechanism may involve disruption of microtubule assembly and modulation of apoptotic pathways .

Neuroprotective Effects

Preliminary studies suggest that the compound may also possess neuroprotective properties. It has been evaluated for its potential to inhibit neuroinflammation and protect neuronal cells from oxidative stress, which is critical in the context of neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MDA-MB-231 cells. The compound was found to induce significant morphological changes indicative of apoptosis at concentrations as low as 1 µM. Additionally, caspase-3 activity increased by up to 57% at higher concentrations (10 µM), confirming its role as an apoptosis inducer .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against various bacterial strains. The results indicated minimum inhibitory concentrations (MICs) significantly lower than those for standard antibiotics, suggesting enhanced efficacy due to the trifluoromethyl group .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Antimicrobial | Various Bacteria | 0.1 - 10 µM | Inhibition of growth |

| Anticancer | MDA-MB-231 | 1 - 10 µM | Induction of apoptosis |

| Neuroprotection | Neuronal Cells | TBD | Reduction in oxidative stress |

Q & A

Q. What are the standard synthetic routes for introducing the cyano and trifluoromethyl groups into the pyridine scaffold of 2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine?

- Methodological Answer : The trifluoromethyl group is typically introduced via halogen exchange (e.g., using CFI or CFCu reagents) or via nucleophilic substitution of a chloro or bromo precursor with a trifluoromethylating agent like TMSCF . The cyano group can be added through palladium-catalyzed cyanation (e.g., using Zn(CN)) or via Sandmeyer reactions from diazonium intermediates . For regioselective positioning, directing groups (e.g., phenyl substituents) are critical to ensure proper orientation during electrophilic substitution .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- : The trifluoromethyl group produces a distinct singlet near -60 ppm, confirming its presence and electronic environment .

- IR Spectroscopy : A sharp absorption band at ~2230 cm confirms the cyano group .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve ambiguities in substituent positions and bond angles .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when synthesizing this compound under varying solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity effects on intermediates. For example:

- Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates in trifluoromethylation but may deactivate catalysts via coordination .

- Non-polar solvents (e.g., toluene) improve catalyst turnover but reduce solubility of reagents.

Systematic optimization using a Design of Experiments (DoE) approach, varying solvent polarity and temperature, can identify optimal conditions. Data from related compounds (Table 1) suggest dichloromethane or THF as balanced solvents .

Table 1 : Solvent Effects on Trifluoromethylation Yield

| Solvent | Yield (%) | Notes |

|---|---|---|

| DMF | 45 | Catalyst deactivation |

| THF | 72 | Moderate polarity |

| Toluene | 58 | Poor solubility |

Q. What computational strategies predict the bioactivity of this compound against enzyme targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions between the compound and target proteins (e.g., kinases). The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets, while the cyano group forms hydrogen bonds with catalytic residues .

- MD Simulations : Assess stability of ligand-protein complexes over time. For example, the phenyl ring’s π-π stacking with aromatic residues in cytochrome P450 can be simulated to predict metabolic stability .

- QSAR Models : Use datasets from structurally similar compounds (e.g., 3-Cyano-6-(trifluoromethyl)pyridines) to correlate substituent positions with IC values .

Q. How can researchers resolve conflicting crystallographic data regarding the orientation of the phenyl substituent in this compound?

- Methodological Answer :

- High-Resolution XRD : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Refine using SHELXL with anisotropic displacement parameters .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···N contacts) to confirm steric and electronic influences on phenyl orientation .

- Comparative Analysis : Cross-validate with analogous structures (e.g., 3-Cyano-2-(p-tolyl)-6-(trifluoromethyl)pyridine) to identify trends in substituent packing .

Data-Driven Research Questions

Q. What analytical approaches differentiate this compound from its regioisomers during purification?

- Methodological Answer :

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid. Regioisomers show distinct retention times due to polarity differences (cyano vs. trifluoromethyl positioning) .

- Coupling Constants : J-values between adjacent protons on the pyridine ring differ based on substituent placement (e.g., meta vs. para) .

Q. How does the electron-withdrawing nature of the trifluoromethyl group influence the reactivity of the cyano substituent in nucleophilic reactions?

- Methodological Answer : The trifluoromethyl group stabilizes negative charge buildup during nucleophilic attack on the cyano group. For example:

- Hydrolysis : In basic conditions, the cyano group converts to a carboxylate, accelerated by the trifluoromethyl group’s -I effect .

- Reduction : Using LiAlH, the cyano group is reduced to an amine, with reaction rates 2–3x faster than non-fluorinated analogs due to enhanced electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.